molecular formula C8H8O5 B12554609 3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one

3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one

Cat. No.: B12554609
M. Wt: 184.15 g/mol
InChI Key: JXTXXNZVWUHMIQ-HYXAFXHYSA-N
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Description

3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3,4-dimethoxybenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the furanone ring.

    Oxidation: The final step involves the oxidation of the furanone ring to introduce the oxoethylidene group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxoethylidene group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxoethylidene group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxy-2,5-dihydrofuran-2-one: Lacks the oxoethylidene group, resulting in different reactivity and applications.

    5-(2-Oxoethylidene)-2,5-dihydrofuran-2-one: Lacks the methoxy groups, affecting its chemical properties and biological activity.

Uniqueness

3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one is unique due to the presence of both methoxy groups and the oxoethylidene group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

(2Z)-2-(3,4-dimethoxy-5-oxofuran-2-ylidene)acetaldehyde

InChI

InChI=1S/C8H8O5/c1-11-6-5(3-4-9)13-8(10)7(6)12-2/h3-4H,1-2H3/b5-3-

InChI Key

JXTXXNZVWUHMIQ-HYXAFXHYSA-N

Isomeric SMILES

COC\1=C(C(=O)O/C1=C\C=O)OC

Canonical SMILES

COC1=C(C(=O)OC1=CC=O)OC

Origin of Product

United States

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